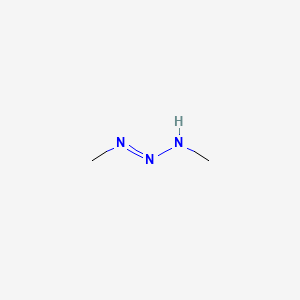
1,3-Dimethyltriazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyltriazene is an organic compound with the molecular formula C2H7N3 It is a member of the triazene family, characterized by the presence of a triazene group (N=N-N) in its structure
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyltriazene can be synthesized through the reaction of dimethylamine with nitrous acid. The process involves the formation of a diazonium salt intermediate, which then reacts with dimethylamine to yield this compound. The reaction is typically carried out under cold conditions to prevent the decomposition of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
1,3-Dimethyltriazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce primary amines .
科学的研究の応用
1,3-Dimethyltriazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: It is studied for its potential mutagenic and carcinogenic properties, making it a useful tool in genetic research.
Medicine: It has been investigated for its antitumor activity and potential use in chemotherapy
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
作用機序
The mechanism of action of 1,3-Dimethyltriazene involves its conversion into reactive intermediates. These intermediates can alkylate nucleic acids, leading to mutations and cell death. The compound’s antitumor activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 1-Phenyl-3,3-dimethyltriazene
- 1-p-Methylphenyl-3,3-dimethyltriazene
- 1-p-Nitrophenyl-3,3-dimethyltriazene
- 1-Phenyl-3,3-diethyltriazene
- 1-Phenyl-3,3-di-n-propyltriazene
- 1-Phenyl-3,3-diisopropyltriazene
Uniqueness
1,3-Dimethyltriazene is unique due to its simple structure and high reactivity. Unlike its phenyl-substituted counterparts, it lacks an aromatic ring, making it more susceptible to certain chemical reactions. Its ability to form stable azo compounds also sets it apart from other triazenes .
特性
CAS番号 |
3585-32-8 |
|---|---|
分子式 |
C2H7N3 |
分子量 |
73.10 g/mol |
IUPAC名 |
N-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C2H7N3/c1-3-5-4-2/h1-2H3,(H,3,4) |
InChIキー |
SQUIUDMGPAPFHS-UHFFFAOYSA-N |
正規SMILES |
CNN=NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


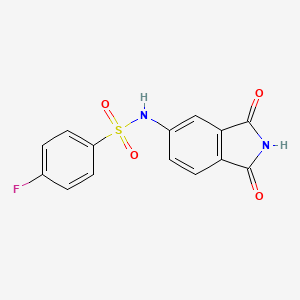

methyl}phenol](/img/structure/B14160020.png)
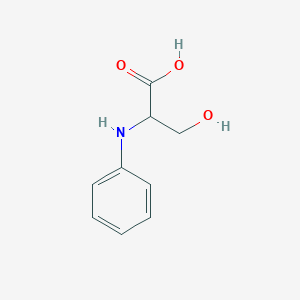

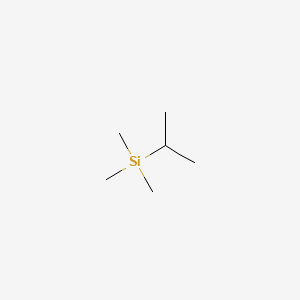

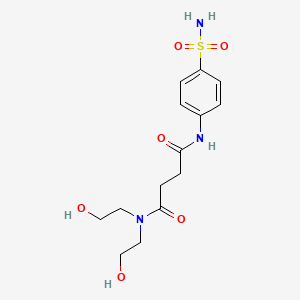
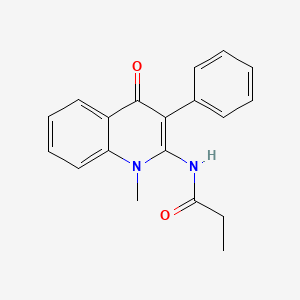

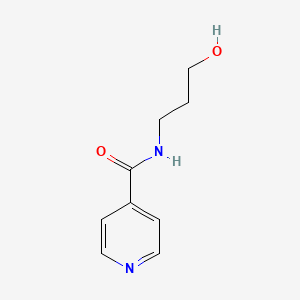

![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
